(R)-1-(2-Bromo-4-methylphenyl)ethanamine
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Overview
Description
(1R)-1-(2-bromo-4-methylphenyl)ethan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-bromo-4-methylphenyl)ethan-1-amine typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 4-methylacetophenone to yield 2-bromo-4-methylacetophenone. This intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine derivative, under reducing conditions to produce the target compound.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(2-bromo-4-methylphenyl)ethan-1-amine may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-bromo-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: De-brominated amines.
Substitution: Various substituted phenyl ethanamines depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(2-bromo-4-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-bromo-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The ethanamine moiety may interact with amino acid residues in the active site of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-chloro-4-methylphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(2-fluoro-4-methylphenyl)ethan-1-amine: Contains a fluorine atom in place of bromine.
(1R)-1-(2-iodo-4-methylphenyl)ethan-1-amine: Iodine atom replaces the bromine atom.
Uniqueness
The presence of the bromine atom in (1R)-1-(2-bromo-4-methylphenyl)ethan-1-amine imparts unique chemical reactivity and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interactions with molecular targets, making it distinct in its applications and effects.
Properties
Molecular Formula |
C9H12BrN |
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Molecular Weight |
214.10 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
UOEHGGOUIGMJPK-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)N)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)Br |
Origin of Product |
United States |
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